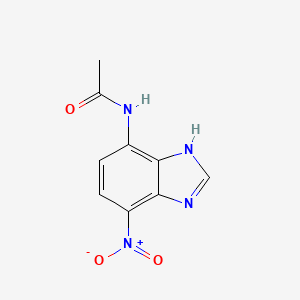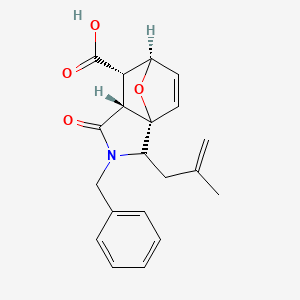![molecular formula C12H13F3N2S B11480399 1-(2-Methylprop-2-en-1-yl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11480399.png)
1-(2-Methylprop-2-en-1-yl)-3-[3-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-METHYLPROP-2-EN-1-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a trifluoromethyl group and a thiourea moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHYLPROP-2-EN-1-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA typically involves the reaction of an isothiocyanate with an amine. The general reaction can be represented as follows: [ \text{R-NCS} + \text{R’-NH}_2 \rightarrow \text{R-NH-C(S)-NH-R’} ] In this case, the isothiocyanate would be derived from the trifluoromethylphenyl group, and the amine would be the 2-methylprop-2-en-1-ylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under mild conditions.
Industrial Production Methods
Industrial production methods for thioureas often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thioureas can undergo oxidation to form sulfenic acids, sulfinic acids, or sulfonic acids, depending on the oxidizing agent and conditions.
Reduction: Reduction of thioureas can lead to the formation of corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfonic acids, while reduction with LiAlH4 may yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, thioureas are used as ligands in coordination chemistry, catalysts in organic synthesis, and intermediates in the synthesis of other compounds.
Biology
Thioureas have been studied for their biological activities, including antimicrobial, antiviral, and anticancer properties. The trifluoromethyl group in 3-(2-METHYLPROP-2-EN-1-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA may enhance its biological activity.
Medicine
In medicine, thioureas are explored for their potential as therapeutic agents. They have been investigated for their ability to inhibit enzymes, modulate receptors, and interact with biomolecules.
Industry
In industry, thioureas are used as vulcanization accelerators in rubber production, corrosion inhibitors, and stabilizers in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-(2-METHYLPROP-2-EN-1-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA would depend on its specific application. Generally, thioureas can interact with biological targets through hydrogen bonding, covalent bonding, and hydrophobic interactions. The trifluoromethyl group may enhance the compound’s lipophilicity and ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-thiourea: Known for its use in organic synthesis and biological studies.
3-(Trifluoromethyl)phenylthiourea: Similar structure but lacks the 2-methylprop-2-en-1-yl group.
N,N’-Disubstituted thioureas: A broad class of compounds with diverse applications.
Uniqueness
3-(2-METHYLPROP-2-EN-1-YL)-1-[3-(TRIFLUOROMETHYL)PHENYL]THIOUREA is unique due to the presence of both the trifluoromethyl group and the 2-methylprop-2-en-1-yl group. These functional groups may impart distinct chemical reactivity and biological activity compared to other thioureas.
Properties
Molecular Formula |
C12H13F3N2S |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C12H13F3N2S/c1-8(2)7-16-11(18)17-10-5-3-4-9(6-10)12(13,14)15/h3-6H,1,7H2,2H3,(H2,16,17,18) |
InChI Key |
OCIQICOBRHCWHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC(=S)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11480317.png)
![2-({[2-(1-Adamantyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11480318.png)
![3-(furan-2-yl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11480336.png)
![6-(3,4-Dimethoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11480343.png)


![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11480376.png)
![7-[3-(cyclopentyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11480384.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B11480391.png)
![5-(1-adamantyl)-2-methyl-N-{2-[(pyridin-3-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B11480396.png)
![ethyl 3,3,3-trifluoro-2-phenyl-N-{[2-(trifluoromethyl)phenyl]carbamoyl}alaninate](/img/structure/B11480409.png)
![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}acetamide](/img/structure/B11480415.png)

![4-butyl-13-(methoxymethyl)-11-methyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-imine](/img/structure/B11480426.png)
